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molecular formula C12H15N3 B8630157 5,7-diethyl-1,8-naphthyridin-2-amine

5,7-diethyl-1,8-naphthyridin-2-amine

Cat. No. B8630157
M. Wt: 201.27 g/mol
InChI Key: QCEAQRJABCXQRI-UHFFFAOYSA-N
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Patent
US04229456

Procedure details

To 50 ml. of 85% phosphoric acid is added with stirring 2,6-diaminopyridine (6.55 g., 0.06 mole) followed by 3,5-heptanedione (7.7 g., 0.06 mole). The mixture is heated on the steam bath under nitrogen atmosphere for 16 hours. The reaction mixture is poured into crushed ice and neutralized with concentrated ammonium hydroxide and extracted with methylene chloride (3×250 ml.). The combined extracts are dried, filtered and concentrated in vacuo. Crystallization of the residue from ethyl acetate affords 2-amino-5,7-diethyl-1,8-naphthyridine melting at 187°-189° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[N:8]=1.[CH3:14][CH2:15][C:16](=O)[CH2:17][C:18](=O)[CH2:19][CH3:20]>>[NH2:6][C:7]1[CH:12]=[CH:11][C:10]2[C:9](=[N:13][C:16]([CH2:15][CH3:14])=[CH:17][C:18]=2[CH2:19][CH3:20])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
6.55 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
CCC(CC(CC)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on the steam bath under nitrogen atmosphere for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
neutralized with concentrated ammonium hydroxide and extracted with methylene chloride (3×250 ml.)
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC(=CC(=C2C=C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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